molecular formula C6H8NO4- B1233865 4-Methylene-L-glutamate

4-Methylene-L-glutamate

Numéro de catalogue B1233865
Poids moléculaire: 158.13 g/mol
Clé InChI: RCCMXKJGURLWPB-BYPYZUCNSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methylene-L-glutamate(1-) is conjugate base of 4-methylene-L-glutamic acid. It is a conjugate base of a 4-methylene-L-glutamic acid. It is a conjugate acid of a this compound(2-).

Applications De Recherche Scientifique

Role in Understanding Depression and Antidepressant Effects

Studies have highlighted the importance of brain glutamate systems in the pathophysiology of major depression and the mechanism of action of antidepressants. Notably, N-methyl-D-aspartate (NMDA) receptor-modulating drugs, such as ketamine, have been shown to induce significant improvement in depressive symptoms, suggesting a potential role for these drugs in the treatment of depression (Berman et al., 2000). Furthermore, alterations in glutamate receptor gene expression have been reported in the context of major depressive disorder (MDD) and suicide, providing insights into the potential therapeutic targets beyond the NMDA receptor, such as the AMPA, kainate, and metabotropic glutamate receptors (Gray et al., 2015).

Insights into Cognitive Functions and Neurotransmission

Research using NMDA receptor antagonists like ketamine has provided valuable insights into cognitive functions, demonstrating dose-dependent increases in schizophrenia-like symptoms and a robust decrease in verbal declarative memory performance. These findings indicate the crucial role of NMDA receptor hypofunction in early occurring memory impairments and other schizophrenia-like symptoms (Newcomer et al., 1999). Furthermore, studies have explored the impact of NMDA receptor blockade on human working memory-related prefrontal function and connectivity, highlighting the importance of NMDA receptors for working memory and the potential implications for understanding disorders associated with glutamatergic deficits such as schizophrenia (Driesen et al., 2013).

Exploring Glutamate and Glutamine Kinetics in Humans

Research has also focused on the kinetics of glutamate and glutamine, the major excitatory neurotransmitter in the brain and its principal metabolite. Studies have measured the turnover rates and appearance rates of these substances in humans, providing valuable information on their metabolism and transport rates through plasma. This research is pivotal for understanding the overall fluxes and functions of glutamate and glutamine in the body (Darmaun et al., 1986).

Applications in Understanding Neuro-psychiatric Disorders

Understanding the mechanisms of NMDA receptor antagonists like ketamine has further implications for various neuro-psychiatric disorders. For instance, research has demonstrated the role of NMDA receptors in the development of opiate tolerance and dependence, suggesting new therapeutic targets for these conditions (Trujillo & Akil, 1991). Additionally, NMDA-R antagonists have been shown to produce alterations in cortical functional connectivity during rest, which are related to schizophrenia-like positive and negative symptoms, supporting the hypothesis that pathological increases in resting brain functional connectivity contribute to the emergence of these symptoms (Driesen et al., 2012).

Glutamine Synthetase and Its Relation to Epilepsy and Glioblastoma Multiforme

Glutamine synthetase (GS) expression has been identified as a valuable biomarker of epilepsy and overall survival in glioblastoma multiforme (GBM). The expression patterns of GS in neoplastic cells have been inversely correlated to the presence of epilepsy, suggesting that absent or low-intensity GS expression may indicate a favorable prognosis in GBM (Rosati et al., 2013).

Propriétés

Formule moléculaire

C6H8NO4-

Poids moléculaire

158.13 g/mol

Nom IUPAC

(2S)-2-azaniumyl-4-methylidenepentanedioate

InChI

InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/p-1/t4-/m0/s1

Clé InChI

RCCMXKJGURLWPB-BYPYZUCNSA-M

SMILES isomérique

C=C(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-]

SMILES

C=C(CC(C(=O)[O-])[NH3+])C(=O)[O-]

SMILES canonique

C=C(CC(C(=O)[O-])[NH3+])C(=O)[O-]

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylene-L-glutamate
Reactant of Route 2
4-Methylene-L-glutamate
Reactant of Route 3
4-Methylene-L-glutamate
Reactant of Route 4
4-Methylene-L-glutamate
Reactant of Route 5
4-Methylene-L-glutamate
Reactant of Route 6
4-Methylene-L-glutamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.